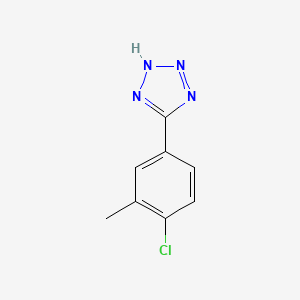

4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene

Übersicht

Beschreibung

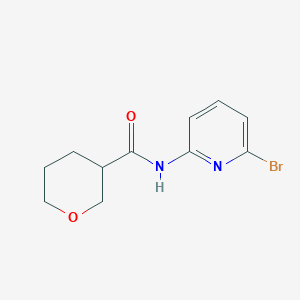

4-(Difluoromethoxy)benzaldehyde is a p-difluoromethoxy substituted benzaldehyde . It may be used for the preparation of 4-(4-difluoromethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, via one-pot three-component reaction with cyclohexane-1,3-dione and urea .

Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-Difluoromethoxy-2-Nitro-Aniline, has been analyzed .

Chemical Reactions Analysis

The synthesis of roflumilast involves O-alkylation, oxidation, and N-acylation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-(Difluoromethoxy)-2-methylaniline hydrochloride, have been documented . It has a molecular weight of 209.62 and is stored at ambient temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

Research on catalytic oxidation of lignins to aromatic aldehydes such as vanillin and syringaldehyde indicates a potential application of nitrobenzene derivatives in the synthesis of valuable chemical intermediates. Tarabanko and Tarabanko (2017) discuss catalytic oxidation processes that are slightly inferior to oxidation by nitrobenzene, suggesting that similar compounds might play a role in efficient catalysis and synthesis of aromatic compounds from lignin sources (Tarabanko & Tarabanko, 2017).

Nucleophilic Aromatic Substitution

Pietra and Vitali (1972) explored the nucleophilic aromatic substitution of the nitro-group in nitrobenzene derivatives, providing a quantitative yield of substituted products. This indicates the utility of such reactions in synthesizing functionalized aromatic compounds, which could be relevant for 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene in producing new materials or chemicals (Pietra & Vitali, 1972).

Degradation Studies

The stability and degradation pathways of nitrobenzene derivatives, as seen in the study of nitisinone (a triketone herbicide), highlight the environmental and pharmacological relevance of studying such compounds. Barchańska et al. (2019) utilized LC-MS/MS to identify degradation products and pathways, indicating the importance of understanding the environmental fate and stability of chemical compounds including nitrobenzene derivatives (Barchańska et al., 2019).

Synthetic Methodologies

Studies on synthetic routes, such as the practical synthesis of 2-fluoro-4-bromobiphenyl, showcase the development of methodologies that could be applicable for synthesizing derivatives of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene. These methodologies contribute to the synthesis of intermediates used in pharmaceuticals and other industries, demonstrating the broader applicability of research on nitrobenzene derivatives (Qiu et al., 2009).

Safety And Hazards

The safety data sheet for 4-(Difluoromethoxy)phenyl isocyanate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Eigenschaften

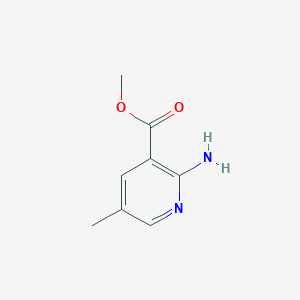

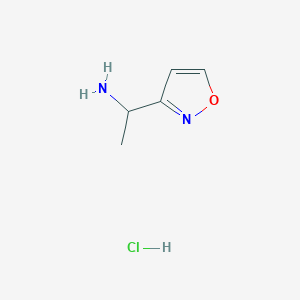

IUPAC Name |

4-(difluoromethoxy)-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO4/c1-14-7-3-2-5(15-8(9)10)4-6(7)11(12)13/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMYSNWCFMTLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)

![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)